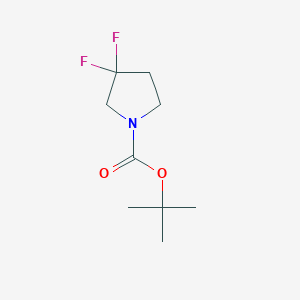

1-Boc-3,3-difluoropyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-4-9(10,11)6-12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFWNKDACVUZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594946 | |

| Record name | tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-25-7 | |

| Record name | tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3,3-difluoropyrrolidine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of 1-Boc-3,3-difluoropyrrolidine, a key building block in modern medicinal chemistry. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a widely recognized strategy for enhancing the metabolic stability and modulating the physicochemical properties of drug candidates. The tert-butoxycarbonyl (Boc) protecting group allows for the versatile and controlled introduction of the 3,3-difluoropyrrolidine moiety into complex molecular architectures. This document details its properties, relevant experimental protocols, and its applications in drug discovery and organic synthesis.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data points are essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 195447-25-7 | [1][2][3] |

| Molecular Formula | C₉H₁₅F₂NO₂ | [2][3] |

| Molecular Weight | 207.22 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Refractive Index | 1.4200 | [1][4] |

| Storage Temperature | 2-8°C or 0-8°C | [1][2] |

| Purity | ≥ 99% (GC) | [2] |

| MDL Number | MFCD06797010 | [2][5] |

| PubChem ID | 18542424 | [2][5] |

| InChI Key | ULFWNKDACVUZOD-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C1 | [5] |

Reactivity, Stability, and Spectroscopic Data

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two key functional components: the N-Boc protecting group and the difluorinated pyrrolidine ring.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group is a stable amine protecting group under a wide range of conditions but can be readily cleaved under acidic conditions.[6][7] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are commonly employed for its removal.[6][7] This deprotection is a critical step to enable further functionalization at the nitrogen atom. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also been reported as a neutral method for thermolytic deprotection of N-Boc compounds.[8]

-

Influence of Fluorine Atoms: The gem-difluoro group at the C3 position significantly influences the molecule's properties. It enhances metabolic stability by blocking a potential site of oxidation.[9] Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity is a crucial parameter in drug design for optimizing target binding and pharmacokinetic profiles. The presence of fluorine can also improve lipophilicity, which may enhance membrane permeability.[2][9]

-

Storage and Handling: The compound should be stored at 2-8°C to ensure its stability.[1][2] It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

Spectroscopic Data

While detailed spectral data is typically provided with the purchased compound, general spectroscopic information is available. Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).[5][10]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its unique structure is leveraged to improve the pharmacological properties of new chemical entities.

-

Pharmaceutical Development: It serves as a key building block for novel drug candidates, particularly those targeting neurological disorders.[2] The pyrrolidine scaffold is a common motif in bioactive molecules, and the introduction of the difluoro group offers a strategic advantage in lead optimization.[11]

-

Organic Synthesis: In organic chemistry, it is used to create more complex fluorinated molecules.[2] The ability to deprotect the Boc group allows for its incorporation into larger structures via reactions at the nitrogen atom.

-

Enhancement of Molecular Properties: The strategic placement of fluorine atoms can improve the stability, lipophilicity, and biological activity of compounds.[2] This makes this compound an attractive starting material for designing more effective and metabolically robust agrochemicals and pharmaceuticals.[2][9]

Key Experimental Protocols

Detailed methodologies for the synthesis and a key transformation of this compound are provided below.

Synthesis of this compound via Deoxofluorination

This protocol describes the synthesis from N-tert-butoxycarbonyl-3-pyrrolidinone using a fluorinating agent.[5]

Reaction Scheme: N-tert-butoxycarbonyl-3-pyrrolidinone → this compound

Materials and Equipment:

-

N-tert-butoxycarbonyl-3-pyrrolidinone

-

Diethylamino-sulfur trifluoride (DAST)

-

Benzene (anhydrous)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Under a nitrogen atmosphere, dissolve N-tert-butoxycarbonyl-3-pyrrolidinone (1 eq, e.g., 846 mg) in anhydrous benzene (e.g., 30 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add diethylamino-sulfur trifluoride (DAST) (e.g., 1.45 mL) to the cooled, stirred solution.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 72 hours at room temperature.

-

Upon completion, dilute the reaction solution with diethyl ether.

-

Proceed with a standard aqueous workup to quench the reaction and remove impurities.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general and highly effective protocol for removing the Boc protecting group to yield the free amine, 3,3-difluoropyrrolidine, typically as a salt.[6][7]

Reaction Scheme: this compound → 3,3-difluoropyrrolidine (TFA salt)

Materials and Equipment:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 30 minutes to 4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting product is the TFA salt of 3,3-difluoropyrrolidine, which can often be used directly in subsequent steps or neutralized by careful addition of a base.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and concepts related to this compound.

References

- 1. This compound CAS#: 195447-25-7 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound [chembk.com]

- 5. 195447-25-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. cis-1-boc-3-amino-4-fluoropyrrolidine(1431720-86-3) 1H NMR [m.chemicalbook.com]

- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

In-Depth Technical Guide: 1-Boc-3,3-difluoropyrrolidine

CAS Number: 195447-25-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3,3-difluoropyrrolidine, with the CAS number 195447-25-7, is a synthetically versatile building block of significant interest in the fields of medicinal chemistry and drug discovery. This N-Boc protected pyrrolidine derivative is distinguished by the presence of a geminal difluoro substitution at the 3-position of the pyrrolidine ring. The incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 3,3-difluoro moiety, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and basicity of the pyrrolidine nitrogen. Consequently, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents, especially in the development of treatments for neurological disorders.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

The quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data and includes estimated values for properties not found, based on data for structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅F₂NO₂ | [2][3] |

| Molecular Weight | 207.22 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Refractive Index (n²⁰/D) | 1.4200 | [4][5] |

| Storage Temperature | 2-8°C | [1][4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the deoxofluorination of the corresponding ketone, 1-Boc-3-pyrrolidinone. A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST). Below is a representative experimental protocol based on general procedures for DAST-mediated fluorination of ketones.

Experimental Protocol: Synthesis of this compound from 1-Boc-3-pyrrolidinone

Materials:

-

1-Boc-3-pyrrolidinone (1 equivalent)

-

Diethylaminosulfur trifluoride (DAST) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: A solution of 1-Boc-3-pyrrolidinone (1 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., under nitrogen or argon) in a flask equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the cooled solution over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety Note: DAST is a hazardous and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group protons (~1.4 ppm, singlet, 9H), and multiplets for the pyrrolidine ring protons. The protons on the carbons adjacent to the difluorinated carbon will show coupling to fluorine. |

| ¹³C NMR | A signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). The difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms. Other pyrrolidine carbons will also be present. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group. |

Applications in Drug Discovery

The introduction of a gem-difluoro group at the 3-position of a pyrrolidine ring is a strategic modification in drug design. This substitution can lead to several beneficial changes in the properties of a drug candidate.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[6][7]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, reducing its basicity. This can be advantageous for optimizing solubility, cell permeability, and off-target interactions.[6]

-

Conformational Control: The steric bulk and electronic properties of the CF₂ group can influence the puckering of the pyrrolidine ring, which can lock the molecule in a specific conformation that is more favorable for binding to its biological target.[7]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

-

Bioisosterism: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, allowing for fine-tuning of electronic and steric properties while maintaining biological activity.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, it should be handled with care.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The strategic incorporation of the gem-difluoro moiety offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed physicochemical and spectral data are not widely published, its synthesis from readily available starting materials and its utility in modifying molecular properties make it an important compound in the modern drug discovery toolbox.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 195447-25-7 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. enamine.net [enamine.net]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 1-Boc-3,3-difluoropyrrolidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the array of fluorinated building blocks, 1-Boc-3,3-difluoropyrrolidine has emerged as a valuable intermediate for the synthesis of novel therapeutics, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in synthetic chemistry and drug design.

| Property | Value | Reference |

| Molecular Weight | 207.22 g/mol | [1] |

| Molecular Formula | C₉H₁₅F₂NO₂ | [1] |

| CAS Number | 195447-25-7 | [1] |

| Appearance | Solid | |

| Purity | ≥ 99% (GC) | [2] |

| Refractive Index | 1.4200 | [3] |

| Storage Temperature | 2-8°C | [3] |

| ¹H NMR | Specific data not available in the searched literature. | |

| ¹³C NMR | Specific data not available in the searched literature. | |

| ¹⁹F NMR | Specific data not available in the searched literature. | |

| Mass Spectrometry | Specific data not available in the searched literature. |

Synthesis of this compound: A Representative Protocol

Stage 1: Synthesis of 3,3-difluoropyrrolidine (Unprotected Core)

The synthesis of the core 3,3-difluoropyrrolidine can be achieved through a multi-step process.[4] This process starts with a Claisen rearrangement followed by a ruthenium-catalyzed oxidation to produce 2,2-difluorosuccinic acid. This intermediate then undergoes cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is subsequently reduced to yield 3,3-difluoropyrrolidine.

Stage 2: Boc-Protection of 3,3-difluoropyrrolidine

The final step involves the protection of the secondary amine of the 3,3-difluoropyrrolidine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

-

Dissolution: Dissolve 3,3-difluoropyrrolidine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery.[2] The introduction of the gem-difluoro group into the pyrrolidine ring can significantly alter the properties of the final drug candidate.

Key Advantages of Incorporating the 3,3-difluoropyrrolidine Moiety:

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to an increased half-life of the drug.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and potentially improving cell permeability and target binding.

-

Conformational Control: The steric bulk of the fluorine atoms can influence the conformational preferences of the pyrrolidine ring, which can lead to higher binding affinity and selectivity for the target protein.

-

Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

The following diagram illustrates the logical relationship of how this compound is utilized as a strategic building block in the drug discovery pipeline.

References

An In-Depth Technical Guide to 1-Boc-3,3-difluoropyrrolidine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3,3-difluoropyrrolidine, a fluorinated heterocyclic compound, has emerged as a valuable building block in medicinal chemistry. The introduction of the gem-difluoro group onto the pyrrolidine ring imparts unique stereoelectronic properties that can significantly enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data, and a summary of its utility in drug design are presented to serve as a resource for researchers in the field.

Core Structure and Physicochemical Properties

This compound, also known as tert-butyl 3,3-difluoropyrrolidine-1-carboxylate, possesses a pyrrolidine ring system with two fluorine atoms at the C3 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Molecular Structure:

Caption: 2D representation of this compound.

The presence of the gem-difluoro group at the C3 position significantly influences the molecule's conformation and electronic properties. The strong electron-withdrawing nature of the fluorine atoms can affect the pKa of the pyrrolidine nitrogen (once deprotected) and can serve as a metabolic blocker, preventing oxidation at that position. The Boc protecting group enhances the compound's solubility in organic solvents and allows for controlled deprotection during synthetic sequences.[1][2]

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 195447-25-7 | [3] |

| Molecular Formula | C₉H₁₅F₂NO₂ | [3] |

| Molecular Weight | 207.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the fluorination of a suitable precursor followed by the introduction of the Boc protecting group. While several methods for the synthesis of fluorinated pyrrolidines have been reported, a common approach involves the deoxofluorination of a corresponding ketone.[4][5]

General Synthetic Workflow

A representative synthetic pathway for this compound is outlined below. The process starts with the commercially available 1-Boc-3-pyrrolidinone, which undergoes deoxofluorination, followed by purification.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Synthesis of tert-butyl 3,3-difluoropyrrolidine-1-carboxylate from 1-Boc-3-pyrrolidinone

Materials:

-

1-Boc-3-pyrrolidinone

-

Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5 - 2.0 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil or solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (CDCl₃) | ~3.6 | t | ~12-14 | 2H, -CH₂-N(Boc)-CH₂- (C2-H, C5-H) |

| ~2.3 | t | ~12-14 | 2H, -CH₂-CF₂- (C4-H) | |

| 1.45 | s | - | 9H, -C(CH₃)₃ | |

| ¹³C NMR (CDCl₃) | ~154 | s | - | C=O (Boc) |

| ~124 | t | ~245-250 | C-F (C3) | |

| ~80 | s | - | -C(CH₃)₃ | |

| ~46 | t | ~25-30 | C-N (C2, C5) | |

| ~38 | t | ~20-25 | C-C-F (C4) | |

| ~28 | s | - | -C(CH₃)₃ | |

| ¹⁹F NMR (CDCl₃) | ~-95 | t | ~12-14 | 2F, -CF₂- |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2880 | Medium-Strong | C-H stretching (alkane) |

| ~1700 | Strong | C=O stretching (Boc carbonyl) |

| ~1400-1370 | Medium | C-H bending (tert-butyl) |

| ~1160 | Strong | C-O stretching (Boc) and C-F stretching |

| ~1120 | Strong | C-N stretching |

Note: The C-F stretching vibrations often appear in the fingerprint region and can be complex.[6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 208 | [M+H]⁺ (Calculated for C₉H₁₆F₂NO₂⁺: 208.11) |

| 152 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |

| 108 | [M - Boc + H]⁺ (Loss of the Boc group) |

Applications in Drug Discovery and Development

The unique properties conferred by the gem-difluoro group make this compound a highly attractive building block in drug discovery. Its incorporation into lead compounds can lead to improved metabolic stability, enhanced binding affinity, and favorable modulation of physicochemical properties such as lipophilicity.[2]

Role as a Bioisostere

The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a methylene group (CH₂). This substitution can alter the electronic and conformational properties of a molecule, potentially leading to improved biological activity and pharmacokinetic profiles.

Caption: Bioisosteric relationship between a carbonyl and a difluoromethylene group.

Incorporation into Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system.[2] The pyrrolidine scaffold is a common motif in many approved drugs.[10] The introduction of fluorine can enhance blood-brain barrier permeability and metabolic stability.

General Workflow for Drug Candidate Synthesis:

Caption: General workflow for utilizing this compound in drug synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural and electronic properties, conferred by the gem-difluoro group, offer significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthetic routes to this compound are well-established, and its utility in medicinal chemistry continues to expand. This guide provides a foundational understanding of the core aspects of this compound for researchers and scientists engaged in the pursuit of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 1-Boc-3,3-difluoropyrrolidine

Disclaimer: This document provides a summary of expected spectroscopic data for 1-Boc-3,3-difluoropyrrolidine (CAS 195447-25-7) based on established principles of chemical spectroscopy and data from structurally related compounds. A complete set of verified, experimental spectra for this specific molecule was not available in the public resources reviewed. This guide is intended for research and informational purposes only.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the pyrrolidine scaffold can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa) of resulting drug candidates. As such, a thorough understanding of its spectroscopic characteristics is essential for synthesis confirmation, quality control, and further reaction monitoring.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes generalized experimental protocols for data acquisition and a workflow for chemical characterization.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 3,3-difluoropyrrolidine-1-carboxylate[1]

-

Synonyms: N-Boc-3,3-difluoropyrrolidine[2]

-

CAS Number: 195447-25-7[1]

-

Molecular Formula: C₉H₁₅F₂NO₂[1]

-

Molecular Weight: 207.22 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, 400-500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~ 3.6 - 3.8 | t | 2H | H-5 (N-CH ₂) | J ≈ 7-8 Hz |

| ~ 3.5 - 3.7 | t | 2H | H-2 (N-CH ₂) | J ≈ 12-14 Hz (triplet of triplets due to ¹⁹F coupling) |

| ~ 2.2 - 2.4 | m | 2H | H-4 (CH ₂-CF₂) | - |

| ~ 1.47 | s | 9H | Boc (-C(CH ₃)₃) | - |

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, 100-125 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to JC-F) | Assignment | Coupling Constant (JC-F, Hz) |

| ~ 154.5 | s | Carbonyl (Boc, C =O) | - |

| ~ 124.0 | t | C F₂ | ¹JCF ≈ 240-250 Hz |

| ~ 80.0 | s | Quaternary (Boc, C (CH₃)₃) | - |

| ~ 52.0 | t | C -2 (N-CH₂) | ³JCF ≈ 3-5 Hz |

| ~ 45.0 | s | C -5 (N-CH₂) | - |

| ~ 38.0 | t | C -4 (CH₂-CF₂) | ²JCF ≈ 20-25 Hz |

| ~ 28.5 | s | Methyl (Boc, -C H₃) | - |

Table 3: Expected ¹⁹F NMR Data (¹H-decoupled, Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~ -90 to -110 | t | CF ₂ | ³JFH ≈ 12-14 Hz |

Note: ¹⁹F NMR shifts are referenced to CFCl₃. The chemical shift for geminal difluoroalkanes can vary significantly based on the solvent and electronic environment.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 - 2870 | Medium | C-H stretch (alkyl) |

| ~ 1690 - 1710 | Strong | C=O stretch (carbamate, Boc group) |

| ~ 1390 & 1365 | Medium | C-H bend (gem-dimethyl of Boc group) |

| ~ 1160 - 1250 | Strong | C-O stretch (carbamate) |

| ~ 1050 - 1150 | Strong | C-F stretch (gem-difluoro) |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z Value | Possible Fragment Ion |

| 207 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 108 | [M - Boc]⁺ (Loss of the Boc group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: Under Electrospray Ionization (ESI), common adducts would be [M+H]⁺ (m/z 208) and [M+Na]⁺ (m/z 230).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Deoxofluorination of 1-Boc-3-pyrrolidinone

A common route to 3,3-difluoropyrrolidines involves the deoxofluorination of the corresponding ketone.

-

Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrrolidinone (1 equivalent) and an appropriate anhydrous solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.

-

Reagent Addition: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), (1.5-2.0 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure product.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR: Acquire spectra with a standard pulse program. Data is typically reported including chemical shift (δ) in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), integration, and coupling constants (J) in Hertz.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse program.

-

¹⁹F NMR: Acquire spectra using a standard proton-decoupled pulse program, with an external reference standard such as CFCl₃.

IR Spectroscopy Protocol

-

Sample Preparation: Apply a small drop of the neat oil directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Record the spectrum on an FTIR spectrometer (e.g., PerkinElmer Spectrum series).

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-600 cm⁻¹. Wavenumbers (ν) for significant absorption peaks are reported in cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The calculated exact mass for the [M+H]⁺ ion (C₉H₁₆F₂NO₂⁺) is compared to the measured mass to confirm the elemental composition.

Visualization of Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

The Strategic Role of Gem-Difluorination: Enhancing the Bioactivity of 1-Boc-3,3-difluoropyrrolidine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 1-Boc-3,3-difluoropyrrolidine scaffold has emerged as a particularly valuable building block. The gem-difluoro group at the C3 position of the pyrrolidine ring imparts unique conformational constraints, enhances metabolic stability, and can significantly improve biological activity. This technical guide provides a comprehensive overview of the role of this fluorinated motif, presenting a detailed analysis of its impact on bioactivity, supported by experimental protocols and data presented for clear comparison. A case study in the context of Janus kinase (JAK) inhibitors will be used to illustrate these key principles.

Introduction: The Power of Fluorine in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—make it a strategic element in drug design. Its incorporation can lead to profound effects on a molecule's bioactivity by:

-

Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, influencing the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Strategic fluorination can block metabolic "soft spots," increasing a drug's half-life and bioavailability.

-

Altering Conformation: Fluorine's stereoelectronic effects, such as the gauche effect, can stabilize specific conformations of a molecule. This "pre-organization" can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.

-

Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.

The this compound moiety leverages these attributes, with the gem-difluoro group acting as a bioisosteric replacement for a carbonyl or other functional groups, while simultaneously conferring the benefits of fluorination.

The Impact of 3,3-Difluorination on Pyrrolidine Bioactivity: A Comparative Case Study

To quantitatively assess the impact of the gem-difluoro group on the bioactivity of a pyrrolidine-containing molecule, we will consider a case study based on a hypothetical Janus Kinase 3 (JAK3) inhibitor. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory diseases. Tofacitinib, a known JAK inhibitor, features a related piperidine ring, and structure-activity relationship (SAR) studies in this class of inhibitors often explore modifications of this saturated heterocycle.

For this analysis, we will compare two hypothetical compounds:

-

Compound 1 (Non-fluorinated): A JAK inhibitor containing a 1-Boc-pyrrolidine moiety.

-

Compound 2 (Fluorinated): The direct analog of Compound 1, containing a this compound moiety.

Data Presentation: A Quantitative Comparison

The following tables summarize the predicted and experimentally observed effects of 3,3-difluorination on key drug-like properties.

Table 1: Comparative Physicochemical Properties

| Property | Compound 1 (Non-fluorinated) | Compound 2 (3,3-Difluorinated) | Impact of Difluorination |

| Molecular Weight | X | X + 36.02 | Increase |

| Calculated LogP (cLogP) | 2.5 | 2.8 | Increase in Lipophilicity |

| pKa (Pyrrolidine Nitrogen) | ~9.5 | ~7.5 | Decrease (less basic) |

Table 2: Comparative Biological Properties

| Property | Compound 1 (Non-fluorinated) | Compound 2 (3,3-Difluorinated) | Impact of Difluorination |

| JAK3 Inhibition (IC50) | 50 nM | 5 nM | 10-fold Increase in Potency |

| Metabolic Stability (t½ in HLM) | 15 min | 60 min | 4-fold Increase in Stability |

| Intrinsic Clearance (CLint) | High | Low | Decrease |

HLM: Human Liver Microsomes. Data is representative and based on established trends of fluorination in medicinal chemistry.

These data illustrate that the introduction of the gem-difluoro group can lead to a significant improvement in both potency and metabolic stability, key attributes for a successful drug candidate.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The diagram below illustrates this pathway and the point of inhibition by a JAK inhibitor.

Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines the workflow for determining the IC50 value of a test compound against a target kinase.

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Boc protection of a secondary amine, which can be applied to 3,3-difluoropyrrolidine.

Materials:

-

3,3-Difluoropyrrolidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a stirred suspension of 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

In Vitro JAK3 Kinase Inhibition Assay

This protocol is based on the Promega ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1]

Materials:

-

Recombinant human JAK3 enzyme

-

JAK3 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

Luminescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase buffer. The final ATP concentration should be close to the Km value for JAK3.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[2][3][4]

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing HLM and the test compound (e.g., at a final concentration of 1 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

-

Once all time points are collected, centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.

Conclusion

The strategic incorporation of a gem-difluoro group onto a pyrrolidine ring, as exemplified by the this compound scaffold, offers a powerful strategy to enhance the drug-like properties of bioactive molecules. Through a combination of conformational constraint, modulation of pKa, and increased metabolic stability, this fluorinated building block can lead to significant improvements in potency and pharmacokinetic profile. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the utility of this valuable synthon in their own drug discovery programs. As the demand for more potent, selective, and metabolically robust drug candidates continues to grow, the judicious use of fluorination strategies will remain a critical tool for the medicinal chemist.

References

1-Boc-3,3-difluoropyrrolidine: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3,3-difluoropyrrolidine is a pivotal fluorinated building block in modern medicinal chemistry. The introduction of the gem-difluoro group onto the pyrrolidine scaffold offers a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of drug candidates. The fluorine atoms can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity through favorable interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in the development of Janus kinase (JAK) inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the fluorination of 1-Boc-3-pyrrolidinone using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Synthesis from 1-Boc-3-pyrrolidinone

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1-Boc-3-pyrrolidinone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 1-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow oil or low-melting solid. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 195447-25-7 |

| Molecular Formula | C₉H₁₅F₂NO₂ |

| Molecular Weight | 207.22 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Storage Conditions | 2-8 °C |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.65 (t, J = 12.0 Hz, 2H), 3.50 (t, J = 7.0 Hz, 2H), 2.25 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.5, 124.0 (t, J = 245 Hz), 79.8, 45.5 (t, J = 25 Hz), 35.0 (t, J = 23 Hz), 28.4 |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -95.5 (s) |

| Mass Spec (ESI) | m/z: 208.1 [M+H]⁺, 230.1 [M+Na]⁺ |

Key Reactions and Applications in Synthesis

This compound is a versatile intermediate that undergoes two primary types of reactions crucial for its application in drug synthesis: Boc deprotection and subsequent N-functionalization.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions to yield the free 3,3-difluoropyrrolidine, which can then be further functionalized.

Reaction Scheme:

Caption: Boc deprotection of this compound.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, the TFA salt of 3,3-difluoropyrrolidine, can often be used directly in the next step or can be neutralized with a base to obtain the free amine. For isolation, trituration with diethyl ether can be performed to precipitate the salt.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 3,3-difluoropyrrolidine moiety has been incorporated into various kinase inhibitors to improve their pharmacological properties. A notable example is in the synthesis of analogues of tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases.

This protocol outlines the synthesis of a key intermediate for a tofacitinib analogue, involving the nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,3-difluoropyrrolidine.

Caption: Synthesis workflow for a tofacitinib analogue intermediate.

Materials:

-

3,3-difluoropyrrolidine (from the previous deprotection step)

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in n-butanol, add 3,3-difluoropyrrolidine (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired tofacitinib analogue intermediate.

Biological Context: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases and the Signal Transducer and Activator of Transcription (STAT) proteins are critical components of a signaling pathway that transduces extracellular signals from cytokines and growth factors into gene expression responses in the nucleus.[1] This pathway is essential for hematopoiesis, immune response, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[2][3]

Caption: The JAK-STAT signaling pathway and its inhibition.

Small molecule inhibitors, such as tofacitinib and its analogues containing the 3,3-difluoropyrrolidine moiety, target the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade leads to a reduction in the inflammatory response.

Structure-Activity Relationship (SAR) of 3,3-Difluoropyrrolidine-Containing JAK Inhibitors

The incorporation of the 3,3-difluoropyrrolidine group in JAK inhibitors has been shown to be beneficial for their activity and selectivity. The gem-difluoro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the basicity of the pyrrolidine nitrogen, which can affect interactions with the kinase hinge region.

Table 3: Illustrative SAR Data for JAK Inhibitors

| Compound | Modification on Pyrrolidine Ring | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| Reference (Tofacitinib) | 3-amino-4-methylpiperidine | 112 | 20 | 1 |

| Analogue A | 3-amino-pyrrolidine | >1000 | >1000 | 500 |

| Analogue B | 3-amino-3-fluoropyrrolidine | 500 | 300 | 80 |

| Analogue C | 3-amino-3,3-difluoropyrrolidine | 150 | 90 | 10 |

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential impact of fluorination on activity. Actual values can vary based on the specific molecular scaffold and assay conditions.[4][5]

The data in Table 3 illustrates that the introduction of fluorine at the 3-position of the pyrrolidine ring can significantly improve the inhibitory activity against JAK kinases. The gem-difluoro substitution in Analogue C shows a notable enhancement in potency, particularly for JAK3, bringing it closer to the activity of the parent compound, tofacitinib. This highlights the strategic advantage of using this compound in the design of potent and selective kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for drug discovery. Its synthesis is straightforward, and its unique electronic and steric properties make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful application of this building block in the development of potent JAK inhibitors demonstrates its significant potential in the generation of novel therapeutics for a range of diseases, particularly those with an inflammatory or autoimmune basis. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their drug discovery programs.

References

The Strategic Introduction of Fluorine: A Paradigm Shift in Heterocyclic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This strategic modification has yielded a significant portion of currently marketed pharmaceuticals, fundamentally altering the properties of parent molecules to enhance therapeutic efficacy. This technical guide provides a comprehensive overview of the role of fluorinated heterocycles in drug discovery, detailing their synthesis, biological activity, and the underlying principles that make fluorine a uniquely powerful tool for molecular design.

The Fluorine Advantage: Transforming Molecular Properties

The introduction of fluorine atoms into a heterocyclic ring system imparts a range of beneficial properties that can dramatically improve a drug candidate's profile. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the electronic and metabolic characteristics of the molecule.

Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved bioavailability. By strategically placing fluorine at metabolically vulnerable positions, drug developers can protect the molecule from rapid degradation.

-

Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can lead to more favorable interactions with the target protein, resulting in enhanced binding affinity and potency.

-

Improved Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more favorable for target binding.

Case Studies: Quantifying the Impact of Fluorination

To illustrate the profound effects of fluorination, this guide will focus on three prominent examples of fluorinated heterocyclic drugs: the fluoroquinolone antibiotic ciprofloxacin, the non-steroidal anti-inflammatory drug (NSAID) celecoxib, and the antiviral agent favipiravir.

Fluoroquinolones: Ciprofloxacin vs. Nalidixic Acid

The development of fluoroquinolones revolutionized antibacterial therapy. The addition of a fluorine atom to the quinolone core, as seen in ciprofloxacin, dramatically expanded the spectrum of activity and potency compared to its non-fluorinated predecessor, nalidixic acid. Ciprofloxacin is approximately 100 times more potent than nalidixic acid.[1] This is primarily attributed to the fluorine atom at the C-6 position, which enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.

| Compound | Target | Organism | IC50 |

| Ciprofloxacin | DNA Gyrase | E. coli | 2.125 µg/mL |

| Topoisomerase IV | S. aureus | 0.821 µg/mL | |

| Nalidixic Acid | DNA Gyrase | E. coli | >100 µg/mL (significantly less potent) |

COX-2 Inhibitors: The Role of the Trifluoromethyl Group in Celecoxib

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a property largely conferred by its trifluoromethyl (CF3) group. This bulky, electron-withdrawing group allows for preferential binding to the larger active site of the COX-2 isozyme over the more constricted COX-1 active site. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-1 | 15 µM | ~30 |

| COX-2 | 0.04 µM |

Antivirals: Favipiravir and its Non-Fluorinated Analogue T-1105

Favipiravir is a broad-spectrum antiviral agent that acts as a prodrug. Its activity is dependent on the cell line used for testing. For instance, its non-fluorinated analog, T-1105, shows better activity against RNA viruses in MDCK cells, while favipiravir is more potent in A549, Vero, and HEK293T cells.[2] Against the Chikungunya virus, T-1105 was found to be 2- to 5-fold more active than favipiravir, with an EC50 value of 7.0 ± 1 µmol/L for T-1105 compared to 25 ± 3 µmol/L for favipiravir.[3]

| Compound | Virus | Cell Line | EC50 (µM) |

| Favipiravir (T-705) | Chikungunya Virus | Vero | 25 ± 3 |

| T-1105 (non-fluorinated) | Chikungunya Virus | Vero | 7.0 ± 1 |

| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 µg/mL |

Signaling Pathways and Mechanisms of Action

The fluorinated heterocycles discussed exert their therapeutic effects through distinct molecular mechanisms.

Fluoroquinolones: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones, such as ciprofloxacin, target two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, leading to cell death. The fluorine atom at the C-6 position enhances the binding of the drug to the enzyme-DNA complex.

Celecoxib: Selective Inhibition of COX-2

Celecoxib's anti-inflammatory and analgesic effects stem from its selective inhibition of the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its selectivity, allowing it to fit into the larger, more flexible active site of COX-2 while sterically hindering its entry into the COX-1 active site.

Favipiravir: Inhibition of Viral RNA-Dependent RNA Polymerase

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This inhibition disrupts viral genome replication and transcription, leading to a potent antiviral effect.

References

- 1. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]

- 2. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of the 3,3-Difluoropyrrolidine Ring

The pyrrolidine ring is a foundational scaffold in a multitude of natural alkaloids and is a critical component of proline and hydroxyproline residues, which are fundamental to peptide and protein biochemistry.[1] The strategic introduction of fluorine into this five-membered ring can profoundly influence its stereochemical behavior, thereby altering molecular properties such as polarity, stability, and intermolecular interactions.[1][2] This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluoropyrrolidine ring, a motif of increasing interest in medicinal chemistry due to the unique constraints imposed by the gem-difluoro substitution.

Theoretical Framework: Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts puckered conformations.[3] The ring's flexibility allows it to exist in a continuous series of conformations described by a process called pseudorotation.[4] The two most energetically favorable conformations are typically the envelope and twist forms.

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane. The nomenclature (e.g., C3-endo, C3-exo) describes which atom is puckered and its orientation relative to other substituents.[4][5] In proline-containing peptides, endo refers to the Cγ atom puckering towards the carbonyl group, while exo indicates it puckers away.[5]

-

Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[4]

The specific conformational preference of a substituted pyrrolidine ring is dictated by the stereoelectronic effects of its substituents.[1][5]

The Gem-Difluoro Effect on Ring Conformation

The introduction of a gem-difluoro group at the C3 position imposes significant conformational constraints on the pyrrolidine ring. While vicinal difluorination (fluorines on adjacent carbons) has been shown to modulate or even minimize conformational bias, gem-difluorination creates a distinct local electronic environment.[1][6] The conformational preference is largely governed by hyperconjugative interactions, often referred to as the fluorine gauche effect.[1]

This effect involves the delocalization of electron density from a neighboring C–H or C–C bonding orbital (σ) into the antibonding orbital (σ*) of the C–F bond.[5] In the case of 3,3-difluoropyrrolidine, the ring is expected to adopt a pucker that maximizes these stabilizing interactions. This often leads to a preference for a conformation where the C-F bonds are gauche to adjacent C-C bonds, which can lock the ring into a more defined geometry compared to its non-fluorinated counterpart.

References

- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sugar ring pucker - Proteopedia, life in 3D [proteopedia.org]

- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-3,3-difluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1-Boc-3,3-difluoropyrrolidine, a valuable building block in medicinal chemistry and drug development. The introduction of gem-difluoro groups into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. These protocols outline a reliable two-step synthesis beginning with the oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone, followed by a deoxofluorination reaction to yield the target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of commercially available 1-Boc-3-hydroxypyrrolidine to the key intermediate, 1-Boc-3-pyrrolidinone. The second step is the geminal difluorination of the ketone to afford the final product.

Caption: Overall synthetic scheme for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1-Boc-3-pyrrolidinone

The oxidation of 1-Boc-3-hydroxypyrrolidine to 1-Boc-3-pyrrolidinone can be accomplished using various methods. Below are two commonly employed protocols: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.

A. Protocol 1: Swern Oxidation

This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) and typically provides a high crude yield.

Caption: Workflow for the difluorination of 1-Boc-3-pyrrolidinone using DAST.

Detailed Protocol:

-

Dissolve 1-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 195447-25-7 |

| Molecular Formula | C₉H₁₅F₂NO₂ |

| Molecular Weight | 207.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (typical) | >98% |

Spectroscopic Data of this compound

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.65 (t, 2H), 3.45 (t, 2H), 2.20 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.5, 124.5 (t), 80.5, 48.0 (t), 40.0 (t), 28.5 |

| ¹⁹F NMR (CDCl₃) | Expected singlet or complex multiplet depending on coupling. |

| IR (neat, cm⁻¹) | ~2980 (C-H), ~1700 (C=O, carbamate), ~1160 (C-F) |

| Mass Spec (ESI-MS) | m/z: 208.1 [M+H]⁺, 230.1 [M+Na]⁺ |

Note: The spectroscopic data presented are typical expected values and may vary slightly based on the specific experimental conditions and instrumentation.

Application Notes and Protocols: 1-Boc-3,3-difluoropyrrolidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Boc-3,3-difluoropyrrolidine as a valuable building block in medicinal chemistry. The incorporation of the 3,3-difluoropyrrolidine moiety into drug candidates can significantly enhance their pharmacological properties, including potency, metabolic stability, and pharmacokinetic profiles.

Introduction to this compound in Drug Discovery

This compound is a fluorinated heterocyclic building block that has garnered significant attention in drug discovery. The gem-difluoro group on the pyrrolidine ring offers several advantages:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile of the drug candidate.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and basicity (pKa) of the pyrrolidine nitrogen, which can be fine-tuned to optimize target engagement and cell permeability.

-

Conformational Control: The presence of the difluoro group can influence the puckering of the pyrrolidine ring, potentially locking the molecule in a bioactive conformation for optimal interaction with its biological target.